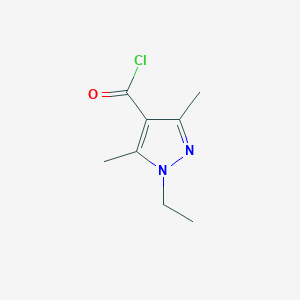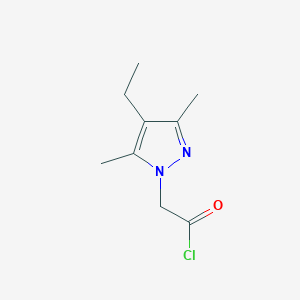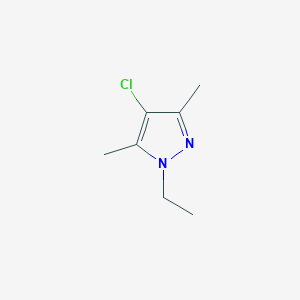
1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Overview
Description
1-(2,6-Dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine, also known as DMPP, is an organic compound that belongs to the class of pyrazolamines. It is a white crystalline solid with a melting point of 193-195°C. DMPP has been widely studied for its potential applications in the field of synthetic organic chemistry, medicinal chemistry, and biochemistry.
Scientific Research Applications
Spectroscopic and Crystallographic Investigations : The chemical and structural characteristics of pyrazole derivatives have been thoroughly investigated through techniques such as UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography. These studies provide insight into the tautomeric equilibria and crystal structure analyses of these compounds, laying the groundwork for their diverse applications (Hayvalı, Unver, & Svoboda, 2010).
Tautomerism and NH-pyrazoles : Investigations into the tautomerism of NH-pyrazoles, particularly their behavior in solution and in the solid state, have been conducted. These studies are pivotal for understanding the chemical properties and potential reactivity of these compounds (Cornago et al., 2009).
Dyeing Properties of Pyrazolones : Pyrazolone derivatives have been explored for their dyeing properties and potential biological applications. The synthesis of new azo and bisazo dyes from these compounds and their performance in dyeing tests have been a subject of study, indicating the versatility of pyrazole derivatives in different domains (Bagdatli & Ocal, 2012).
Applications in Polymer Modification and Medicinal Chemistry
The potential applications of 1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine extend into the realms of polymer science and medicinal chemistry.
Modification of Hydrogels : Pyrazole derivatives have been utilized to modify polyvinyl alcohol/acrylic acid hydrogels through a condensation reaction, resulting in amine-treated polymers. These modified polymers exhibit increased swelling degree, improved thermal stability, and promising biological activities, suggesting their utility in medical applications (Aly & El-Mohdy, 2015).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives : Pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells. This research demonstrates the potential of pyrazole compounds in the development of new therapeutic agents (Hassan, Hafez, & Osman, 2014).
properties
IUPAC Name |
2-(2,6-dimethylphenyl)-5-(2-methoxyphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-7-6-8-13(2)18(12)21-17(19)11-15(20-21)14-9-4-5-10-16(14)22-3/h4-11H,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTGMQNAUSQPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=N2)C3=CC=CC=C3OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)



![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3087239.png)
![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B3087254.png)

